Cas no 1539449-58-5 (1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene)

1,3-Difluoro-5-(1-isocyanatocyclopentyl)benzene is a specialized aromatic isocyanate compound featuring a cyclopentyl-substituted isocyanate group and two fluorine atoms at the 1- and 3-positions of the benzene ring. This structure imparts unique reactivity and selectivity, making it valuable in the synthesis of advanced polymers, coatings, and adhesives. The fluorine substituents enhance thermal and chemical stability, while the isocyanate group enables efficient cross-linking with polyols, amines, and other nucleophiles. Its rigid cyclopentyl moiety contributes to improved mechanical properties in derived materials. The compound is particularly useful in high-performance applications requiring resistance to degradation and tailored material characteristics. Proper handling is essential due to the reactivity of the isocyanate group.
1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene structure
1539449-58-5 structure
Product Name:1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene
CAS No:1539449-58-5
MF:C12H11F2NO
MW:223.218650102615
MDL:MFCD26688359
CID:5219705
PubChem ID:83412184
Update Time:2025-10-29

1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,3-difluoro-5-(1-isocyanatocyclopentyl)-
    • 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene
    • MDL: MFCD26688359
    • Inchi: 1S/C12H11F2NO/c13-10-5-9(6-11(14)7-10)12(15-8-16)3-1-2-4-12/h5-7H,1-4H2
    • InChI Key: XGDHLSOTPHRSIN-UHFFFAOYSA-N
    • SMILES: C1(F)=CC(C2(N=C=O)CCCC2)=CC(F)=C1

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Additional information on 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene

Introduction to 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene (CAS No. 1539449-58-5)

1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene, identified by the chemical identifier CAS No. 1539449-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of fluorinated aromatic heterocycles, which are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity towards biological targets. The presence of both fluoro substituents and an isocyanate functional group in its molecular structure endows it with versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The isocyanate group (-NCO) in 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene is particularly noteworthy, as it serves as a reactive handle for further functionalization through reactions such as urethane formation, amide bond creation, and polymerization processes. This reactivity has been leveraged in recent studies to develop novel drug candidates targeting various therapeutic areas, including oncology and inflammatory diseases. The fluoro substituents at the 1 and 3 positions contribute to the compound's lipophilicity and electronic properties, which can modulate its interaction with biological receptors. Recent computational studies have demonstrated that these fluoro groups can enhance the binding affinity of the molecule to its target protein by stabilizing key pharmacophoric interactions.

In the realm of medicinal chemistry, the synthesis of 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene has been optimized through multiple pathways to achieve high yields and purity. One such approach involves a palladium-catalyzed cross-coupling reaction between a fluorinated aryl halide and a cyclopentyl isocyanate precursor. This method has been shown to be particularly effective in producing enantiomerically pure derivatives, which are crucial for developing enantiomerically selective drugs that exhibit improved pharmacokinetic profiles. The role of fluorine atoms in modulating metabolic pathways has also been explored in depth, with studies indicating that fluorinated compounds often exhibit reduced susceptibility to enzymatic degradation.

Recent advancements in the field of fluorinated pharmaceuticals have highlighted the importance of 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene as a building block for next-generation therapeutics. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors that exhibit high selectivity for cancer-related enzymes while minimizing off-target effects. The isocyanate functionality has been particularly useful in generating urea-based motifs, which are known to form strong hydrogen bonds with biological targets. These insights have paved the way for the development of more potent and selective inhibitors that could revolutionize cancer treatment strategies.

The agrochemical applications of 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene are equally compelling. Fluorinated compounds are known for their enhanced stability against environmental degradation, making them ideal candidates for use as active ingredients in pesticides and herbicides. In particular, derivatives of this compound have shown promising activity against resistant weed species by interfering with essential plant growth processes. The versatility of its molecular framework allows for further modifications that can fine-tune its bioactivity and environmental persistence. Such modifications are critical for developing sustainable agrochemical solutions that meet the growing demand for high-yield crops without compromising ecological balance.

The chemical reactivity of 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene extends beyond pharmaceuticals and agrochemicals into materials science. The isocyanate group enables its participation in polymerization reactions, leading to the formation of novel polyurethane materials with tailored properties such as flexibility, durability, and thermal resistance. These materials have potential applications in coatings, adhesives, and elastomers. Additionally, the fluoro substituents contribute to hydrophobicity, making these polymers suitable for use in water-repellent applications. The intersection of organic chemistry and materials science continues to uncover new possibilities for this versatile compound.

The safety profile of 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene is another critical aspect that warrants discussion. While isocyanates can pose challenges due to their potential irritant properties upon exposure to moisture or air, proper handling protocols ensure that risks are mitigated effectively. Recent safety assessments have emphasized the importance of inert conditions during storage and handling to prevent unwanted side reactions. Furthermore, advances in synthetic methodologies have allowed for the production of this compound with minimized impurities, reducing potential hazards associated with its use.

Future research directions involving 1,3-difluoro-5-(1-isocyanatocyclopentyl)benzene are likely to focus on expanding its applications into emerging therapeutic areas such as immunotherapy and neuroscience. The ability to modify its structure while retaining key pharmacological properties makes it an attractive scaffold for discovering novel treatments targeting complex diseases. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical reality.

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